Ethyl 2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate
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Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, melting point, boiling point, and solubility in various solvents. For “Ethyl 2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate”, the molecular weight is 551.71 .Scientific Research Applications
Multi-Component Synthesis of Heterocycles
A study by Raja and Perumal (2006) details a five-component reaction involving ethyl 2-[(2-oxopropyl)sulfanyl]acetate and other reactants to synthesize diastereomers of tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones. This process demonstrates the compound's utility in creating complex heterocyclic structures through a tandem Mannich-enamine-substitution sequence, showcasing its role in facilitating diverse synthetic pathways in organic chemistry (Raja & Perumal, 2006).
Synthesis of Thiazoles and Their Fused Derivatives
Wardkhan et al. (2008) utilized a related compound in synthesizing thiazoles and their fused derivatives with antimicrobial activities. The study highlights the compound's reactivity towards various reagents to yield a range of derivatives, further emphasizing its importance in synthesizing compounds with potential biological applications (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Domino Annulation for Synthesis of Thienothiopyrans
Indumathi, Perumal, and Menéndez (2010) reported a L-proline-catalyzed three-component reaction using ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate, a compound similar in functional group arrangement, to synthesize highly substituted thieno[3,2-c]thiopyran derivatives. This work showcases the compound's utility in one-pot reactions leading to products with multiple stereocenters, underlining its versatility in stereoselective synthesis (Indumathi, Perumal, & Menéndez, 2010).
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, are known to exhibit diverse biological activities .
Mode of Action
It is known that thieno[3,2-d]pyrimidines interact with biological targets through various mechanisms, depending on their specific structural features .
Biochemical Pathways
Thieno[3,2-d]pyrimidines, in general, are known to interact with multiple biochemical pathways, leading to diverse downstream effects .
Result of Action
Thieno[3,2-d]pyrimidines are known to exhibit diverse biological activities, suggesting a range of potential effects .
Properties
IUPAC Name |
ethyl 2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S2/c1-3-14-11(16)10-8(5-6-18-10)13-12(14)19-7-9(15)17-4-2/h3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOSEUXVVVVGCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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